Indiplon

描述

This compound has been used in trials studying the treatment of Insomnia and Depression.

属性

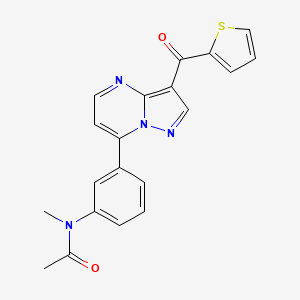

IUPAC Name |

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAWPMZSFFRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186270 | |

| Record name | Indiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325715-02-4 | |

| Record name | Indiplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indiplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indiplon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indiplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indiplon's Mechanism of Action at the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indiplon is a novel pyrazolopyrimidine sedative-hypnotic agent that demonstrates high-affinity, selective, positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its therapeutic effects as a treatment for insomnia are derived from its ability to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][4] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with GABA-A receptor subtypes, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism: Positive Allosteric Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens a central pore permeable to chloride ions (Cl⁻).[5][6] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability and leading to an inhibitory effect.[4][7]

This compound, like benzodiazepines and other "Z-drugs," does not bind to the GABA active site. Instead, it binds to an allosteric site, specifically the benzodiazepine (BZ) binding site located at the interface between α and γ subunits.[4][8] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel gating.[2][9] This potentiation of GABA-ergic currents, without direct activation of the receptor in the absence of GABA, is the hallmark of a positive allosteric modulator (PAM).[1][4]

Quantitative Pharmacology

This compound's interaction with the GABA-A receptor has been quantified through extensive radioligand binding and electrophysiological studies. It exhibits high affinity for the receptor and is a potent potentiator of GABA-activated chloride currents.[1][2]

Binding Affinity Data

Radioligand binding assays using tritium-labeled compounds like [³H]this compound or the BZ-site antagonist [³H]flumazenil (Ro 15-1788) have been used to determine this compound's binding affinity (Ki and KD) in rat brain membrane preparations.[2][10] These studies reveal that this compound binds with high affinity, particularly to receptors in the cerebellum and cerebral cortex, which are rich in α1 subunits.[2]

| Compound | Preparation | Radioligand | Affinity (Ki / KD, nM) | Reference |

| This compound | Rat Cerebral Cortex | [³H]Ro 15-1788 | 0.45 (Ki) | [2] |

| This compound | Rat Cerebellum | [³H]Ro 15-1788 | 0.55 (Ki) | [2] |

| This compound | Rat Cerebral Cortex | [³H]this compound | 0.45 (KD) | [2] |

| This compound | Rat Cerebellum | [³H]this compound | 1.01 (KD) | [2] |

| Zolpidem | Rat Cerebral Cortex | [³H]Ro 15-1788 | 22 | [10] |

| Zaleplon | Rat Cerebral Cortex | [³H]Ro 15-1788 | 120 | [10] |

Table 1: Comparative binding affinities of this compound and other sedative-hypnotics at GABA-A receptors in rat brain tissue.

Functional Potency & Efficacy

The functional consequence of this compound binding is the potentiation of GABA-activated chloride currents. This is typically measured as the half-maximal effective concentration (EC₅₀). Electrophysiological studies on recombinant GABA-A receptors expressed in cell lines (like HEK293) allow for precise characterization of this compound's activity at specific receptor subtype combinations.[1][11]

| GABA-A Receptor Subtype | This compound (EC₅₀, nM) | Zolpidem (EC₅₀, nM) | Zopiclone (EC₅₀, nM) | Zaleplon (EC₅₀, nM) | Reference |

| α1β2γ2 | 2.6 | 21 | 30 | 510 | [1][7] |

| α2β2γ2 | 24 | 347 | 100 | 1600 | [1][7] |

| α3β3γ2 | 60 | 400 | 131 | 3000 | [1][7] |

| α5β2γ2 | 77 | >10,000 | 410 | >10,000 | [1][7] |

| Native Neocortical Neurons | 15.8 | 121 | 206 | 2659 | [7] |

Table 2: Functional potency of this compound and other sedative-hypnotics at various recombinant and native GABA-A receptors. Data represents the concentration required to produce half-maximal potentiation of a sub-maximal GABA response.

Receptor Subtype Selectivity

The diverse physiological effects of GABA-A receptor modulators are dictated by their selectivity for different α subunits.[6][12] Sedative and hypnotic effects are primarily mediated by α1-containing receptors, while anxiolytic and muscle-relaxant properties are linked to α2 and α3 subunits.[6][13][14]

This compound demonstrates significant selectivity for the α1 subunit.[1][13][15] It is approximately 10-fold more potent at α1-containing receptors compared to those containing α2, α3, or α5 subunits.[1][7][11] This α1-preferential profile is thought to underlie its potent sedative-hypnotic effects with a potentially reduced side-effect profile compared to non-selective benzodiazepines.[13][15] Furthermore, this compound shows no significant potentiation at α4 or α6 subunit-containing receptors at concentrations up to 1 µM.[1][7][11]

Detailed Experimental Methodologies

The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Binding Assay

These assays measure the direct interaction of a ligand with its receptor.[16][17] A competition binding assay is commonly used to determine the affinity (Ki) of an unlabeled drug (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[16][18]

General Protocol:

-

Membrane Preparation: Rat brain tissue (e.g., cerebral cortex or cerebellum) is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the GABA-A receptors.[19] The pellet is washed and resuspended to a specific protein concentration.[19]

-

Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radioligand (e.g., [³H]flumazenil) and varying concentrations of the unlabeled test compound (this compound).[19]

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[16]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. Non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Electrophysiological Recording

Electrophysiology directly measures the functional effect of a drug on ion channel activity.[5] Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cell lines are used to record the chloride currents passing through GABA-A receptors.[8][20]

General Protocol (using recombinant receptors in HEK293 cells):

-

Cell Culture & Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific GABA-A receptor subunits of interest (e.g., α1, β2, γ2).[1][11]

-

Electrophysiological Recording: A transfected cell is voltage-clamped at a holding potential (e.g., -70 mV) using the whole-cell patch-clamp technique.[11]

-

GABA Application: A low, sub-maximal concentration of GABA (e.g., EC₅₋₂₀) is applied to the cell to elicit a baseline inward chloride current.[11]

-

Compound Application: While continuously or intermittently applying GABA, the cell is perfused with increasing concentrations of this compound. The potentiation of the GABA-activated current is recorded.[1]

-

Data Analysis: The peak current potentiation at each this compound concentration is measured and normalized. A concentration-response curve is generated by plotting potentiation against the log concentration of this compound, from which the EC₅₀ and maximal efficacy (Eₘₐₓ) are determined using a sigmoidal function fit.[11]

Conclusion

This compound's mechanism of action is characterized by its high-affinity binding to the benzodiazepine site on GABA-A receptors, where it acts as a potent positive allosteric modulator. Its pharmacological profile is distinguished by a significant selectivity for α1 subunit-containing receptors, which is consistent with its primary therapeutic role as a sedative-hypnotic. The quantitative data from binding and functional assays provide a clear picture of its potency and selectivity, differentiating it from other compounds in its class and supporting its clinical application in the treatment of insomnia.

References

- 1. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: the development of a new hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

- 9. Endogenous positive allosteric modulation of GABA(A) receptors by diazepam binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Indiplon (C20H16N4O2S)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indiplon is a novel, non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class of compounds. It was developed for the treatment of insomnia, with formulations for both sleep onset and sleep maintenance.[1][2] this compound exerts its therapeutic effects through potent and selective positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a preference for the α1 subunit.[3][4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and metabolism. Detailed experimental methodologies for key assays are also presented, along with visual representations of its signaling pathway and metabolic breakdown. Although promising in clinical trials, this compound has not been marketed.[5]

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide.[1][6] Its structure comprises a central pyrazolopyrimidine core linked to a phenylacetamide group and a thiophene-2-carbonyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | [1][6] |

| CAS Number | 325715-02-4 | [1][7] |

| Molecular Formula | C20H16N4O2S | [1][7] |

| Molar Mass | 376.43 g/mol | [1][7] |

| SMILES | CC(=O)N(C)c1cccc(c1)c2ccnc3c(cnn23)C(=O)c4cccs4 | [1][6] |

| InChI Key | CBIAWPMZSFFRGN-UHFFFAOYSA-N | [8] |

| Physical Form | Powder | [9] |

| Solubility | Soluble to 50 mM in DMSO | [4] |

| Purity | ≥98% (by HPLC) | [9] |

| Storage | Store at +4°C | [4][8] |

Mechanism of Action and Pharmacology

This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site.[4][8] It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced neuronal excitability.[10] This mechanism underlies its sedative and hypnotic properties.[2][3]

A key feature of this compound is its selectivity for GABA-A receptors containing the α1 subunit, which is primarily associated with sedative effects.[2][3] It displays approximately 10-fold greater selectivity for α1 subunit-containing receptors over those containing α2, α3, or α5 subunits.[3][4] This selectivity profile is thought to contribute to a favorable side-effect profile compared to less selective benzodiazepines.

Figure 1: this compound's Signaling Pathway at the GABA-A Receptor.

Binding Affinity and Potency

This compound demonstrates high affinity for GABA-A receptors in radioligand binding studies and potentiation of GABA-activated chloride currents in electrophysiological assays.

Table 2: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Receptor/Tissue | Value | Reference(s) |

| Ki (Inhibition Constant) | Rat Cerebellar Membranes ([³H]Flumazenil) | 0.55 nM | [10] |

| Ki (Inhibition Constant) | Rat Cerebral Cortex Membranes ([³H]Flumazenil) | 0.45 nM | [10] |

| Ki (Inhibition Constant) | Rat Frontal Cortex | 1.2 nM | [4][8] |

| Ki (Inhibition Constant) | Rat Cerebellum | 1.7 nM | [4][8] |

| KD (Dissociation Constant) | Rat Cerebellar Membranes ([³H]this compound) | 1.01 nM | [10] |

| KD (Dissociation Constant) | Rat Cerebral Cortex Membranes ([³H]this compound) | 0.45 nM | [10] |

| EC50 (Half Maximal Effective Concentration) | α1β2γ2 | 2.6 nM | [3][4][8] |

| EC50 (Half Maximal Effective Concentration) | α2β2γ2 | 24 nM | [3][4][8] |

| EC50 (Half Maximal Effective Concentration) | α3β3γ2 | 60 nM | [3][4][8] |

| EC50 (Half Maximal Effective Concentration) | α5β2γ2 | 77 nM | [3][4][8] |

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a short elimination half-life, making it suitable for treating sleep-onset insomnia.[1][2]

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Population | Value | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | Young Males | 0.73 hours | [2][5] |

| Tmax (Time to Peak Plasma Concentration) | Young Females | 0.82 hours | [2][5] |

| Tmax (Time to Peak Plasma Concentration) | Young Adults | 2.3 hours | [2] |

| Tmax (Time to Peak Plasma Concentration) | Elderly | 2.7 hours | [2] |

| t½ (Elimination Half-life) | Young Males | 1.97 hours | [2][5] |

| t½ (Elimination Half-life) | Young Females | 1.71 hours | [2][5] |

| t½ (Elimination Half-life) | Young Adults | 1.5 hours | [1][2] |

| t½ (Elimination Half-life) | Elderly | 1.8 hours | [1][2] |

This compound is extensively metabolized in the liver, with less than 1% of the unchanged drug excreted in urine or feces.[5] The primary metabolic pathways are N-demethylation, mediated mainly by cytochrome P450 3A4/5 (CYP3A4/5), and N-deacetylation, catalyzed by carboxylesterases.[5][11] These pathways lead to the formation of two major inactive metabolites: N-desmethyl-indiplon and N-desacetyl-indiplon.[5][11]

Figure 2: Metabolic Pathways of this compound.

In Vivo Efficacy

In vivo studies in rodents have demonstrated the sedative-hypnotic effects of this compound.

Table 4: In Vivo Efficacy of this compound in Mice

| Assay | Effect | ED50 (Oral Administration) | Reference(s) |

| Locomotor Activity | Inhibition | 2.7 mg/kg | [12][13] |

| Passive Avoidance | Inhibition of Retention | ~2 mg/kg | [14] |

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor using [³H]-flumazenil as the radioligand.

Figure 3: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing GABA-A receptors. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of [³H]-flumazenil and varying concentrations of the test compound (this compound) are incubated with the prepared membranes in a Tris-HCl buffer (pH 7.4) at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., diazepam).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-flumazenil (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-Activated Currents

This protocol outlines the use of whole-cell patch-clamp electrophysiology in HEK293 cells expressing recombinant GABA-A receptors to measure the potentiation of GABA-activated chloride currents by this compound.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on transfected cells. The cell is held at a specific membrane potential (e.g., -60 mV).

-

Drug Application: A low concentration of GABA (e.g., EC5-EC20) is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound to measure the potentiation of the current.

-

Data Acquisition and Analysis: The peak amplitude of the GABA-activated current in the absence and presence of this compound is measured. A concentration-response curve is generated by plotting the percentage potentiation against the concentration of this compound, and the EC50 value is determined by fitting the data to a sigmoidal function.

In Vivo Assessment of Sedative Effects (Locomotor Activity)

This protocol describes the measurement of spontaneous locomotor activity in mice following oral administration of this compound to assess its sedative properties.

Methodology:

-

Animal Acclimation: Mice are habituated to the testing room and the locomotor activity chambers for a period before the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) to different groups of mice.

-

Locomotor Activity Measurement: Immediately after dosing, individual mice are placed in automated locomotor activity chambers equipped with infrared beams. The system records horizontal and vertical movements over a set period (e.g., 30-60 minutes).

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified for each animal. The dose of this compound that causes a 50% reduction in locomotor activity (ED50) compared to the vehicle-treated group is calculated.

In Vitro Metabolism Using Human Liver Microsomes

This protocol details the procedure for studying the metabolic fate of this compound using human liver microsomes (HLMs).

Methodology:

-

Incubation: this compound is incubated with pooled HLMs in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C. The reaction is initiated by the addition of the cofactor.

-

Reaction Termination: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: The samples are centrifuged, and the supernatant containing the parent drug and its metabolites is collected.

-

Metabolite Identification and Quantification: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

-

Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the incubation can be repeated in the presence of selective chemical inhibitors or using recombinant human CYP enzymes.

Synthesis

A general synthetic scheme for this compound involves several key steps. One reported method starts with 3-aminoacetophenone, which is acetylated and then methylated to form N-methyl-N-(3-acetylphenyl)acetamide. This intermediate is then reacted with ethyl formate in the presence of a base to yield an enolate. Finally, condensation of this enolate with (3-amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone affords this compound.[15]

Conclusion

This compound is a well-characterized pyrazolopyrimidine with a distinct pharmacological profile as a potent and selective positive allosteric modulator of α1 subunit-containing GABA-A receptors. Its chemical structure and properties are well-defined, and its mechanism of action, pharmacokinetics, and metabolism have been extensively studied. The data presented in this technical guide, including quantitative parameters and detailed experimental workflows, provide a solid foundation for further research and development activities in the field of sedative-hypnotics and GABA-A receptor pharmacology.

References

- 1. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. va.gov [va.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101591338B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. benchchem.com [benchchem.com]

The Pharmacodynamics of Pyrazolopyrimidine Hypnotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of pyrazolopyrimidine hypnotics, a class of non-benzodiazepine drugs primarily used in the treatment of insomnia. This document provides a detailed overview of their mechanism of action, quantitative receptor binding data, effects on sleep architecture, and the experimental methodologies used to characterize these compounds.

Mechanism of Action: Modulators of the GABA-A Receptor

Pyrazolopyrimidine hypnotics exert their sedative and hypnotic effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a pentameric ligand-gated ion channel.[3] When GABA binds to its receptor, it triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2]

Pyrazolopyrimidines, like benzodiazepines, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and resulting in enhanced neuronal inhibition.[1][3]

A key characteristic of pyrazolopyrimidine hypnotics is their relative selectivity for GABA-A receptors containing the α1 subunit.[4] This subunit is highly expressed in brain regions associated with the regulation of sleep. This selectivity is believed to contribute to their hypnotic effects with a potentially more favorable side-effect profile compared to less selective benzodiazepines.[4]

Quantitative Pharmacodynamics

The binding affinity and functional potency of pyrazolopyrimidine hypnotics at different GABA-A receptor subtypes have been quantified through various in vitro and in vivo studies.

Receptor Binding Affinities and Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key pyrazolopyrimidine hypnotics. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Indiplon | α1β3γ2 | 3.1 | [5] |

| Zaleplon | α1 (cerebellar tissue) | - | [5] |

| Fluorinated this compound Derivative (2a) | α1β3γ2 | 5.4 | [5] |

| Fluorinated this compound Derivative (2b) | α1β3γ2 | 2.4 | [5] |

Table 1: Binding Affinities (Ki) of Pyrazolopyrimidine Hypnotics at GABA-A Receptors.

| Compound | Receptor Subtype | EC50 (nM) | Emax (% Potentiation) | Reference |

| This compound | α1β2γ2 | 2.6 | ~250% | [6][7] |

| α2β2γ2 | 24 | 398% | [6][7] | |

| α3β3γ2 | 60 | ~250% | [6][7] | |

| α5β2γ2 | 77 | ~250% | [6][7] | |

| Zaleplon | α1β2γ2 | >1000 | - | [6] |

| Fluorinated this compound Derivative (2a) | α1β3γ2 | 105 | - | [5] |

| Fluorinated this compound Derivative (2b) | α1β3γ2 | 158 | - | [5] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Pyrazolopyrimidine Hypnotics at Recombinant GABA-A Receptors.

This compound demonstrates approximately 10-fold selectivity for α1 subunit-containing GABA-A receptors compared to those with α2, α3, or α5 subunits.[6][7]

Effects on Sleep Architecture

Polysomnographic studies have been conducted to quantify the effects of pyrazolopyrimidine hypnotics on human sleep architecture.

| Drug (Dosage) | Sleep Latency | Total Sleep Time | Wake After Sleep Onset (WASO) | REM Sleep | Slow-Wave Sleep (SWS) | Reference |

| Zaleplon (10 mg) | Significantly Shortened | Inconsistently Affected | No significant change | Similar to placebo | Improved at altitude | [5][6] |

| This compound IR (10 & 20 mg) | Significantly Reduced | Significantly Improved (10mg) | - | - | - | [7] |

| This compound MR (15 mg) | Significantly Improved | Significantly Improved | Significantly Improved | - | - |

Table 3: Effects of Pyrazolopyrimidine Hypnotics on Sleep Architecture.

Experimental Protocols

The characterization of pyrazolopyrimidine hypnotics relies on a variety of standardized experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of a test compound for the GABA-A receptor.

Materials:

-

Rat brain membrane preparations

-

Radioligand (e.g., [³H]Flumazenil for the benzodiazepine site)

-

Test compound (e.g., a pyrazolopyrimidine hypnotic)

-

Non-specific binding competitor (e.g., Diazepam)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[8][9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor, or test compound to the appropriate wells. Incubate at 4°C to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of specific radioligand binding) and then calculate the Ki using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique measures the ion flow through single channels in a cell membrane, allowing for the functional characterization of a drug's effect on receptor activity.

Objective: To determine the EC50 and Emax of a pyrazolopyrimidine hypnotic on GABA-A receptor-mediated currents.

Materials:

-

HEK293 cells transfected with specific GABA-A receptor subunits

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular solutions

-

GABA and test compound solutions

Procedure:

-

Cell Culture: Culture HEK293 cells and transfect them with the desired combination of GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2).

-

Pipette Preparation: Pull glass micropipettes to a fine tip and fill with intracellular solution.

-

Patching: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal ("giga-seal").

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply GABA to elicit a baseline chloride current.

-

Drug Application: Co-apply GABA with varying concentrations of the pyrazolopyrimidine hypnotic and record the potentiation of the GABA-evoked current.

-

Data Analysis: Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and Emax.

Behavioral Models of Sedation/Hypnosis

Rodent models are used to assess the in vivo sedative and hypnotic effects of these compounds.

Objective: To evaluate the sedative/hypnotic effects of a pyrazolopyrimidine hypnotic in rodents.

Common Tests:

-

Locomotor Activity: The drug's effect on spontaneous movement in an open field is measured. A significant reduction in activity is indicative of sedation.

-

Loss of Righting Reflex: The dose at which an animal is unable to right itself when placed on its back is determined. This is a measure of hypnotic effect.

-

Elevated Plus Maze: While primarily a test for anxiolytics, sedative effects can be inferred from a decrease in overall activity on the maze.

General Procedure:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer the pyrazolopyrimidine hypnotic or vehicle control (e.g., via oral gavage or intraperitoneal injection).

-

Behavioral Testing: At a predetermined time after drug administration, place the animal in the testing apparatus and record the relevant behavioral parameters.

-

Data Analysis: Compare the performance of the drug-treated group to the control group to determine the sedative/hypnotic effects.

Conclusion

Pyrazolopyrimidine hypnotics represent a significant class of drugs for the management of insomnia. Their pharmacodynamic profile is characterized by positive allosteric modulation of GABA-A receptors, with a notable selectivity for the α1 subunit. This mechanism leads to enhanced neuronal inhibition, resulting in sedation and hypnosis. The quantitative data from binding and functional assays, along with findings from sleep studies, provide a robust basis for their clinical use and for the development of future hypnotic agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide are fundamental to the continued research and development in this field.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Zaleplon: a pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]

- 5. karger.com [karger.com]

- 6. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Indiplon's Selective Affinity for α1 Subunit-Containing GABAA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Indiplon's binding affinity and functional modulation of γ-aminobutyric acid type A (GABAA) receptors, with a specific focus on its selectivity for subtypes containing the α1 subunit. This compound, a novel pyrazolopyrimidine, demonstrates high-affinity binding and potent positive allosteric modulation of GABAA receptors, which is understood to be the primary mechanism for its sedative-hypnotic effects.[1][2][3]

Quantitative Analysis of this compound's Binding and Functional Potency

This compound's interaction with GABAA receptors has been quantified through various in vitro assays, revealing its high affinity and functional potency, particularly at receptors incorporating the α1 subunit. The following tables summarize key binding affinity (Ki and KD) and functional potency (EC50) data from radioligand binding assays and electrophysiological studies.

Table 1: Binding Affinity of this compound for Native GABAA Receptors

| Preparation | Radioligand | Ki (nM) | KD (nM) | Reference |

| Rat Cerebellar Membranes | [3H]Ro 15-1788 | 0.55 | - | [1][2] |

| Rat Cerebral Cortex Membranes | [3H]Ro 15-1788 | 0.45 | - | [1][2] |

| Rat Cerebellar Membranes | [3H]this compound | - | 1.01 | [1][2] |

| Rat Cerebral Cortex Membranes | [3H]this compound | - | 0.45 | [1][2] |

| Adult Rat Brain Homogenates | Unspecified | 3.1 | - | [4] |

Table 2: Functional Potency (EC50) of this compound at Recombinant GABAA Receptor Subtypes

| Receptor Subtype Composition | EC50 (nM) | Reference |

| α1β2γ2 | 2.6 | [5][6] |

| α2β2γ2 | 24 | [5][6] |

| α3β3γ2 | 60 | [5][6] |

| α5β2γ2 | 77 | [5][6] |

| α1β3γ2L | 81 | [4] |

The data clearly indicates that this compound exhibits a preferential binding affinity for GABAA receptors containing the α1 subunit, demonstrating approximately 10-fold selectivity for α1-containing receptors over those with α2, α3, or α5 subunits.[5][6] Notably, this compound shows little to no potentiation of GABAA receptors composed of α4β2γ2 and α6β2γ2 subunits.[5][6] This selectivity for the α1 subunit is a key characteristic that has been suggested to contribute to its efficacy as a sedative-hypnotic agent.[7]

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on two primary experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) and dissociation constant (KD) of this compound at GABAA receptors.

Methodology:

-

Membrane Preparation:

-

Whole brains or specific regions (e.g., cerebellum, cerebral cortex) from rats are homogenized in an ice-cold buffer.[8]

-

The homogenate undergoes multiple centrifugation and resuspension steps to isolate the cell membranes containing the GABAA receptors and to wash away endogenous GABA.[8][9]

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[9]

-

-

Binding Assay:

-

For competition assays (to determine Ki), the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]Ro 15-1788) and varying concentrations of this compound.[1][2]

-

For saturation binding assays (to determine KD), the membranes are incubated with varying concentrations of the radiolabeled test compound (e.g., [3H]this compound).[1][2]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., diazepam).[10]

-

The incubation is carried out at a specific temperature (e.g., 4°C) until equilibrium is reached.[11]

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[10][11]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[10]

-

The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[10]

-

The Ki and KD values are determined by non-linear regression analysis of the binding data.

-

Electrophysiological Recordings

Electrophysiological techniques, such as the two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for potentiating GABA-activated chloride currents.

Methodology:

-

Cell Preparation:

-

Electrophysiological Recording:

-

Drug Application:

-

Data Analysis:

-

The increase in current amplitude in the presence of this compound is measured and normalized to the baseline GABA response.

-

Concentration-response curves are generated, and the EC50 value is calculated using a logistical function.

-

Signaling Pathway of this compound at the GABAA Receptor

This compound acts as a positive allosteric modulator of the GABAA receptor.[5][6][13] It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, GABA.[13][14]

-

Binding: this compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABAA receptor.[4][15]

-

Conformational Change: The binding of this compound induces a conformational change in the receptor protein.[14]

-

Enhanced GABA Efficacy: This conformational change increases the affinity of the receptor for GABA and/or enhances the efficiency of channel gating upon GABA binding.[14]

-

Increased Chloride Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions (Cl-) through the receptor's integral ion channel.[13][14]

-

Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane.[13]

-

Inhibition of Neuronal Firing: This hyperpolarization moves the neuron's membrane potential further from the threshold for firing an action potential, resulting in an overall inhibitory effect on neuronal excitability.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 15. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

Preclinical Pharmacological Profile of Indiplon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indiplon is a novel pyrazolopyrimidine derivative that was developed for the treatment of insomnia. It acts as a positive allosteric modulator of the GABA-A receptor, exhibiting high affinity and selectivity for the α1 subunit. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its receptor binding and functional activity, in vivo efficacy in animal models, and its pharmacokinetic and safety profile. Detailed experimental protocols for key preclinical assays are provided, along with a summary of quantitative data in tabular format and visualizations of key pathways and workflows.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The primary therapeutic targets for hypnotic agents have been the γ-aminobutyric acid type A (GABA-A) receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. This compound was designed as a non-benzodiazepine hypnotic agent with a distinct preclinical profile, aiming for potent sedative effects with a favorable safety margin. This document delineates the core preclinical pharmacological characteristics of this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative-hypnotic effects by enhancing the function of GABA-A receptors.[1] It binds to the benzodiazepine site on the receptor complex, acting as a positive allosteric modulator that increases the affinity of GABA for its binding site, thereby potentiating the GABA-activated chloride current.[2][3] This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Signaling Pathway

The binding of this compound to the α1 subunit-containing GABA-A receptor facilitates the binding of the endogenous neurotransmitter GABA. This allosteric modulation enhances the opening of the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in a sedative-hypnotic effect.

Quantitative Pharmacology

Receptor Binding and Functional Activity

This compound demonstrates high affinity for GABA-A receptors, with a notable selectivity for the α1 subunit, which is associated with sedative effects.[2][4] Its potency is significantly greater than that of other non-benzodiazepine hypnotics like zolpidem and zaleplon.[2]

| Parameter | Receptor Subtype | This compound | Zolpidem | Zaleplon | Reference |

| Binding Affinity (Ki, nM) | Rat Cerebellar Membranes (α1-rich) | 0.55 | - | - | [1] |

| Rat Cerebral Cortex Membranes | 0.45 | - | - | [1] | |

| Recombinant α1β3γ2L | 3.1 | - | - | [4] | |

| Functional Potency (EC50, nM) | Recombinant α1β2γ2 | 2.6 | ~25 | >1000 | [2] |

| Recombinant α2β2γ2 | 24 | ~150 | >1000 | [2] | |

| Recombinant α3β3γ2 | 60 | ~350 | >1000 | [2] | |

| Recombinant α5β2γ2 | 77 | ~500 | >1000 | [2] |

In Vivo Efficacy in Rodent Models

This compound has demonstrated robust sedative-hypnotic effects in various preclinical rodent models. It effectively reduces locomotor activity and impairs motor coordination at doses lower than those of comparator drugs.[5][6]

| Test | Species | This compound (ED50, mg/kg, p.o.) | Zolpidem (ED50, mg/kg, p.o.) | Zaleplon (ED50, mg/kg, p.o.) | Reference |

| Locomotor Activity Inhibition | Mouse | 2.7 | 6.1 | 24.6 | [5][6] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for GABA-A receptors.

Methodology:

-

Membrane Preparation: Rat cerebral cortex or cerebellum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Binding Assay: The assay is performed in a final volume of 250 µL containing the membrane preparation (50-100 µg protein), a specific radioligand such as [³H]flumazenil (a benzodiazepine site antagonist), and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

Objective: To assess the functional activity of this compound as a positive allosteric modulator of GABA-A receptors.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours after transfection. The extracellular solution contains physiological salt concentrations, and the intracellular solution in the patch pipette contains a chloride-based solution to allow for the measurement of chloride currents.

-

Drug Application: A low concentration of GABA (typically the EC5-EC20) is applied to the cell to elicit a baseline chloride current. Following this, GABA is co-applied with varying concentrations of this compound.

-

Data Acquisition: The potentiation of the GABA-induced current by this compound is measured as the peak current amplitude in the presence of this compound divided by the peak current amplitude in the presence of GABA alone.

-

Data Analysis: Concentration-response curves are generated by plotting the percent potentiation against the concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) is determined by fitting the data to a sigmoidal dose-response equation.

In Vivo Behavioral Assays

Objective: To evaluate the sedative effects of this compound by measuring its impact on spontaneous motor activity.

Methodology:

-

Apparatus: A set of automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Animals: Male mice are habituated to the testing room for at least 60 minutes before the experiment.

-

Procedure: Animals are administered this compound or vehicle orally. Immediately after dosing, each mouse is placed in the center of a locomotor activity chamber.

-

Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 30-60 minutes).

-

Data Analysis: The total locomotor activity counts for the this compound-treated groups are compared to the vehicle-treated control group. The ED50 (the dose that produces a 50% reduction in locomotor activity) is calculated.

Objective: To assess the motor-impairing effects of this compound.

Methodology:

-

Apparatus: An accelerating rotarod apparatus.

-

Animals: Mice are trained on the rotarod for a few days prior to the experiment until they can remain on the rotating rod for a predetermined amount of time.

-

Procedure: On the test day, animals are administered this compound or vehicle orally. At the time of expected peak drug effect, each mouse is placed on the rotarod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: The latency to fall from the rod is recorded for each animal.

-

Data Analysis: The mean latency to fall for the this compound-treated groups is compared to the vehicle-treated control group.

Preclinical Development Workflow

The preclinical evaluation of a sedative-hypnotic agent like this compound follows a structured workflow to assess its pharmacological properties and safety profile before advancing to clinical trials.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

Preclinical studies in rodents have shown that this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[5][6][7] It also demonstrates a short elimination half-life of about 60 minutes in these species.[7] This pharmacokinetic profile is consistent with its intended use as a hypnotic for sleep initiation. This compound also shows excellent penetration of the blood-brain barrier.[5][6]

Metabolic Pathway

This compound is extensively metabolized in the liver, primarily through two pathways: N-demethylation and N-deacetylation.[8] The N-demethylation is catalyzed by cytochrome P450 enzymes, particularly CYP3A4/5, while the N-deacetylation is carried out by carboxylesterases.[8] The resulting major metabolites, N-desmethyl-indiplon and N-desacetyl-indiplon, are pharmacologically inactive.[8]

Preclinical Safety Pharmacology

The preclinical safety pharmacology studies for this compound were conducted to assess its potential adverse effects on major physiological systems. The core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System: As expected for a sedative-hypnotic, this compound produced dose-related deficits on motor coordination (rotarod test) and cognitive function (passive avoidance paradigm) at doses consistent with its sedative effects.[5]

-

Cardiovascular and Respiratory Systems: Detailed preclinical safety studies on cardiovascular and respiratory parameters are standard for CNS-active drugs. In vitro studies have shown that this compound has a weak inhibitory effect on various CYP enzymes, suggesting a low potential for drug-drug interactions.[8]

Conclusion

This compound exhibits a preclinical pharmacological profile consistent with its development as a sedative-hypnotic agent. Its high affinity and functional selectivity for the α1 subunit of the GABA-A receptor translate into potent sedative effects in vivo. The rapid absorption and short half-life suggest its suitability for treating sleep-onset insomnia. Its metabolism to inactive metabolites and low potential for CYP enzyme inhibition indicate a favorable safety profile. This comprehensive preclinical data package provided a strong rationale for the clinical development of this compound for the treatment of insomnia.

References

- 1. mmpc.org [mmpc.org]

- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotarod-Test for Mice [protocols.io]

- 6. biomed-easy.com [biomed-easy.com]

- 7. Passive avoidance test [panlab.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

In Vitro Metabolism of Indiplon in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indiplon, a non-benzodiazepine hypnotic agent, undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes and carboxylesterases. This technical guide provides an in-depth overview of the in vitro metabolism of this compound in human liver microsomes (HLMs). It details the primary metabolic pathways, the enzymes involved, and the corresponding kinetic parameters. Furthermore, this guide outlines the experimental protocols for conducting in vitro metabolism studies of this compound and the analytical methods for the quantification of its major metabolites.

Introduction

This compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting sedative and hypnotic properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro studies using human liver microsomes are a cornerstone in drug development for elucidating metabolic pathways and identifying the enzymes responsible for drug clearance. This guide summarizes the key findings from in vitro metabolism studies of this compound.

Metabolic Pathways of this compound

In human liver microsomes, this compound is primarily metabolized via two major pathways: N-demethylation and N-deacetylation, leading to the formation of two main, pharmacologically inactive metabolites. A secondary metabolite, N-desmethyl-N-desacetyl-indiplon, is also formed through the subsequent metabolism of the primary metabolites.

-

N-demethylation: This pathway involves the removal of a methyl group from the nitrogen atom of the acetamide side chain, resulting in the formation of N-desmethyl-indiplon . This reaction is dependent on the presence of NADPH and is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5 . The N-demethylation of this compound accounts for approximately 60-70% of its overall in vitro clearance in human liver microsomes.

-

N-deacetylation: This pathway involves the hydrolysis of the acetamide group, leading to the formation of N-desacetyl-indiplon . This reaction does not require NADPH and is catalyzed by microsomal carboxylesterases. Specifically, Arylacetamide Deacetylase (AADAC) has been identified as the primary enzyme responsible for the N-deacetylation of this compound. This pathway contributes to about 30-40% of the in vitro clearance of this compound in HLMs.

Below is a diagram illustrating the metabolic pathways of this compound.

Enzyme Kinetics

The enzymatic reactions responsible for this compound metabolism have been characterized by their kinetic parameters. The N-demethylation reaction exhibits positive cooperativity, a phenomenon sometimes observed with CYP3A4 substrates, while the N-deacetylation follows standard Michaelis-Menten kinetics.

Table 1: Kinetic Parameters for the In Vitro Metabolism of this compound in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Parameter | Value |

| N-demethylation | CYP3A4/5 | Vmax (pmol/min/mg protein) | ~150 |

| S50 (μM) | ~20 | ||

| N-deacetylation | AADAC | Vmax (nmol/min/mg protein) | 0.61 ± 0.03 |

| Km (μM) | 120 ± 9 |

Data for N-deacetylation from incubations with pooled human liver microsomes.

Table 2: Kinetic Parameters for the N-deacetylation of this compound by Recombinant AADAC

| Enzyme | Parameter | Value |

| Recombinant AADAC | Vmax (nmol/min/mg protein) | 1.15 ± 0.04 |

| Km (μM) | 104 ± 6 |

Experimental Protocols

This section details the methodologies for studying the in vitro metabolism of this compound using human liver microsomes.

Incubation Conditions for Metabolism Assays

A typical experimental workflow for assessing this compound metabolism in human liver microsomes is depicted below.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH-generating system (for CYP-mediated reactions, typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (cold)

-

Internal standard for HPLC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: A typical incubation mixture contains pooled HLMs (e.g., at a final concentration of 0.5 mg/mL protein), phosphate buffer, and MgCl₂.

-

Pre-incubation: The incubation mixture is pre-warmed to 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: The metabolic reaction is initiated by adding this compound (at various concentrations to determine kinetic parameters) and the NADPH-generating system (for N-demethylation studies). For N-deacetylation studies, the NADPH-generating system is omitted.

-

Incubation: The reaction mixture is incubated at 37°C with gentle shaking for a specified period (e.g., up to 60 minutes). Aliquots are taken at different time points to monitor the progress of the reaction.

-

Termination of Reaction: The reaction is stopped by adding a volume of cold acetonitrile, often containing an internal standard for analytical quantification.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to precipitate the microsomal proteins. The resulting supernatant is collected for analysis.

Analytical Methodology: HPLC-MS/MS

The quantification of this compound and its metabolites, N-desmethyl-indiplon and N-desacetyl-indiplon, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Table 3: Exemplary HPLC-MS/MS Parameters for this compound and Metabolite Analysis

| Parameter | Condition |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the parent drug and metabolites |

| Flow Rate | e.g., 0.3 mL/min |

| Column Temperature | e.g., 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Q1/Q3) | |

| This compound | To be determined empirically |

| N-desmethyl-indiplon | To be determined empirically |

| N-desacetyl-indiplon | To be determined empirically |

| Internal Standard | A structurally similar compound not present in the matrix |

Drug Interaction Potential

In vitro studies have shown that this compound is a weak inhibitor of major human CYP enzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, with IC50 values generally being ≥ 20 µM. This suggests a low potential for this compound to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is well-characterized, with N-demethylation by CYP3A4/5 and N-deacetylation by AADAC being the two primary clearance pathways. The kinetic parameters for these reactions have been determined, providing valuable information for predicting the drug's pharmacokinetic behavior. The methodologies outlined in this guide provide a robust framework for conducting further research on the metabolism and drug interaction potential of this compound and other xenobiotics.

A Comprehensive Technical Guide to the Pharmacokinetics and Elimination Half-Life of Indiplon

Indiplon is a novel pyrazolopyrimidine, non-benzodiazepine sedative-hypnotic agent investigated for the treatment of insomnia.[1][2][3] Developed in both immediate-release (IR) for sleep onset and modified-release (MR) formulations for sleep maintenance, its clinical development was ultimately discontinued in the United States.[4][5] This guide provides an in-depth analysis of its pharmacokinetic profile, metabolic pathways, and elimination half-life, tailored for researchers and drug development professionals.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[6] It binds with high affinity to the benzodiazepine site on the GABA-A receptor complex.[1] A distinguishing feature of this compound is its high selectivity for the α1 subunit of the GABA-A receptor, which is primarily associated with sedation.[1][4][7] This selectivity is approximately 10-fold higher for α1-containing receptors compared to those containing α2, α3, or α5 subunits.[1][4][8] By enhancing the effect of GABA, this compound increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which manifests as sedation.[6][9]

Caption: this compound's mechanism of action at the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a short elimination half-life.

Absorption

Following oral administration, this compound is rapidly absorbed. In human studies, the time to reach maximum plasma concentration (Tmax) for the immediate-release formulation is typically under one hour.[1] Animal studies in mice and rats show an even faster Tmax of approximately 30 minutes.[1][2]

Metabolism and Elimination

This compound is extensively metabolized in the liver by two primary pathways, with less than 1% of the drug being excreted unchanged in urine or feces.[2] The metabolites are considered pharmacologically inactive.[9][10]

The main metabolic routes are:

-

N-demethylation: This pathway, accounting for approximately 60-70% of in vitro clearance, is catalyzed by Cytochrome P450 enzymes, primarily CYP3A4/5 and to a lesser extent CYP1A2, to form N-desmethyl-indiplon.[11][10][12]

-

N-deacetylation: This hydrolysis reaction accounts for the remaining 30-40% of in vitro clearance and is mediated by non-microsomal carboxylesterases, specifically Arylacetamide deacetylase (AADAC), to produce N-deacetylthis compound.[11][10][12]

The dual metabolic pathways may explain the observation that this compound's pharmacokinetics are not significantly affected by gender or age, unlike other hypnotics that are predominantly metabolized by CYP3A4.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the management of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. In vitro metabolism of this compound and an assessment of its drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 12. researchgate.net [researchgate.net]

Indiplon: A Comprehensive Technical Guide on its Function as a Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Indiplon, a nonbenzodiazepine hypnotic sedative. The focus is on its core mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with a particular emphasis on its selectivity and the experimental methodologies used to characterize its pharmacological profile.

Introduction to this compound

This compound (NBI-34060) is a pyrazolopyrimidine derivative that was developed for the treatment of insomnia.[1] It belongs to the class of nonbenzodiazepine sedative-hypnotics, which exert their therapeutic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Unlike direct agonists that bind to the same site as the endogenous ligand GABA, this compound functions as a positive allosteric modulator (PAM).[3][4] This means it binds to a distinct site on the receptor, thereby enhancing the effect of GABA without directly activating the receptor itself.[3] A key feature of this compound is its high affinity and selectivity for GABA-A receptors containing the α1 subunit, which is strongly associated with sedative effects.[2][4][5]

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3][6]

This compound exerts its sedative-hypnotic effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[1][3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[7] The enhanced binding of GABA leads to a more frequent or prolonged opening of the chloride channel, resulting in a greater influx of chloride ions and a potentiation of the inhibitory signal.[3][4] This allosteric modulation is the foundation of this compound's therapeutic action in promoting sleep.[4]

This compound is notably selective for GABA-A receptors containing the α1 subunit.[2][4] This selectivity is considered advantageous as the α1 subunit is primarily associated with sedation, while other subunits (α2, α3, α5) are linked to anxiolytic, myorelaxant, and cognitive effects.[2][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing this compound's interaction with GABA-A receptors and its pharmacokinetic profile.

Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of this compound

| GABA-A Receptor Subtype | Ki (nM) | EC50 (nM) | Reference Compound |

| α1β2γ2 | 0.55 (Cerebellum) | 2.6 | Zolpidem, Zaleplon |

| α2β2γ2 | Not specified | 24 | |

| α3β3γ2 | Not specified | 60 | |

| α5β2γ2 | Not specified | 77 | |

| α4β2γ2 / α6β2γ2 | Not specified | No potentiation up to 1µM | |

| Native Receptors (Cerebral Cortex) | 0.45 | Not applicable |

Data sourced from references[4][7][9]. Ki values were determined by inhibition of [3H]Ro 15-1788 binding in rat brain membranes.[7] EC50 values represent the concentration for half-maximal potentiation of GABA-activated chloride currents.[4][9]

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Population |

| Time to Max. Concentration (Tmax) | 0.73 - 0.82 hours | Young Adults |

| 2.3 - 2.7 hours | Young vs. Elderly | |

| Elimination Half-life (t1/2) | 1.5 - 1.97 hours | Young Adults |

| 1.8 hours | Elderly |

Data sourced from references[1][2][8].

Table 3: In Vivo Efficacy of this compound in Animal Models

| Species | Test | ED50 (mg/kg, p.o.) | Comparison |

| Mouse | Locomotor Activity Inhibition | 2.7 | Zolpidem (6.1), Zaleplon (24.6) |

Data sourced from reference[10]. ED50 is the dose required to produce 50% of the maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

This protocol outlines the method to determine the affinity of this compound for the benzodiazepine site on GABA-A receptors.

-

Membrane Preparation:

-

Homogenize frozen rat cerebral cortex or cerebellum tissue in ice-cold 0.32 M sucrose buffer (50 mM Tris HCl, pH 7.4).[7]

-

Centrifuge the homogenate at low speed (e.g., 400g for 10 min at 4°C) to remove nuclei and large debris.[7]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000g for 20 min at 4°C) to pellet the membranes.[7]

-

Wash the pellet in a sucrose-free buffer and re-centrifuge.[7]

-

Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Coomassie Plus Protein Reagent kit).[7]

-

-

Binding Assay:

-